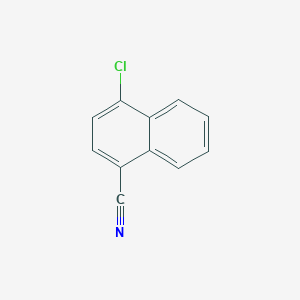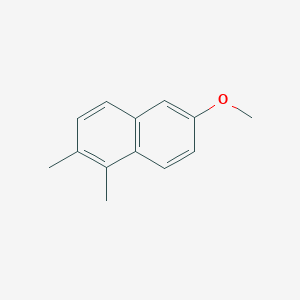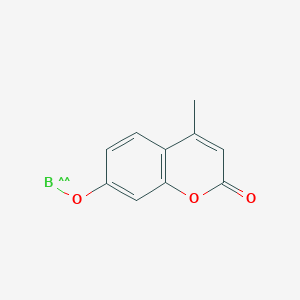![molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a mercapto group (–SH) and a hydroxyl group (–OH) further enhances its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole derivatives with formamidine or similar reagents under controlled conditions. For instance, the preparation might involve the following steps:
Formation of Intermediate: Starting with ethyl 2-cyano-4,4-dimethoxybutanoate, which is coupled with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediate is then cyclized with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Final Conversion: This intermediate is further converted to this compound through appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while minimizing reaction time and cost.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a wide range of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
7-Deazaadenine: A derivative with significant biological activity, used in antiviral and anticancer research.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Known for its role in the synthesis of nucleoside analogs.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals
Uniqueness
What sets 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol apart is its unique combination of functional groups (mercapto and hydroxyl) and its structural framework, which provides a versatile platform for chemical modifications and the development of novel compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12) |
Clave InChI |
YZYGOVKYWVCUDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



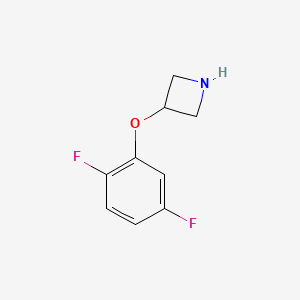
![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
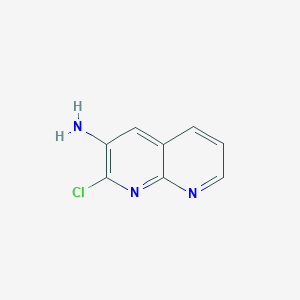
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)



